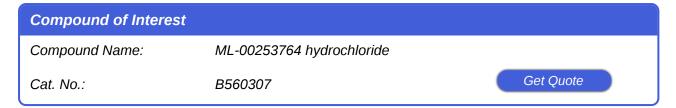


ML-00253764 Hydrochloride: A Technical Guide to its Signal Transduction Pathways

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-00253764 hydrochloride is a potent and selective, non-peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3][4] As a brain-penetrant compound, it has garnered significant interest for its therapeutic potential in conditions such as cancer-associated cachexia.[1][2][5] This technical guide provides an in-depth overview of the signal transduction pathways modulated by ML-00253764, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams. ML-00253764 also exhibits inverse agonist properties, further highlighting its complex interaction with the MC4R.[5]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **ML-00253764 hydrochloride**, providing a clear comparison of its binding affinity and functional potency across different melanocortin receptor subtypes and in cellular-based assays.



Parameter	Receptor	Value	Reference
IC50	hMC4-R	320 nM	[1][2]
IC50	hMC3-R	810 nM	[1][2]
IC50	hMC5-R	2120 nM	[1][2]
Ki	MC4R	0.16 μΜ	[4][6]

Table 1: Receptor Binding Affinities of **ML-00253764 Hydrochloride**. This table illustrates the inhibitory concentrations (IC50) and binding affinity (Ki) of **ML-00253764 hydrochloride** for human melanocortin receptors (hMCR). The lower IC50 and Ki values for MC4R confirm its selectivity for this receptor subtype.

Cell Line	Assay	Parameter	Value	Reference
U-118 (Glioblastoma)	Proliferation	IC50	6.56 μΜ	[3]
A-2058 (Melanoma)	Proliferation	IC50	11.1 nM	
WM 266-4 (Melanoma)	Proliferation	IC50	33.7 nM	_
A-2058 (MC4R null)	Proliferation	IC50	360.1 nM	_

Table 2: In Vitro Anti-proliferative Activity of ML-00253764. This table shows the half-maximal inhibitory concentration (IC50) of ML-00253764 in different cancer cell lines. The significantly higher IC50 in the MC4R null cell line underscores the on-target activity of the compound.

Core Signaling Pathways

ML-00253764 primarily exerts its effects by antagonizing the MC4R, a G protein-coupled receptor (GPCR). This antagonism directly impacts downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) and the ERK/Akt pathways.



MC4R-cAMP Signaling Pathway

The MC4R is canonically coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of MC4R by its endogenous agonist, α -melanocyte-stimulating hormone (α -MSH), stimulates adenylyl cyclase to produce cAMP. As an antagonist, ML-00253764 blocks this activation, leading to a decrease in intracellular cAMP levels.[1][2][4] This reduction in cAMP has been demonstrated in HEK-293 cells expressing the MC4 receptor.[1][2]



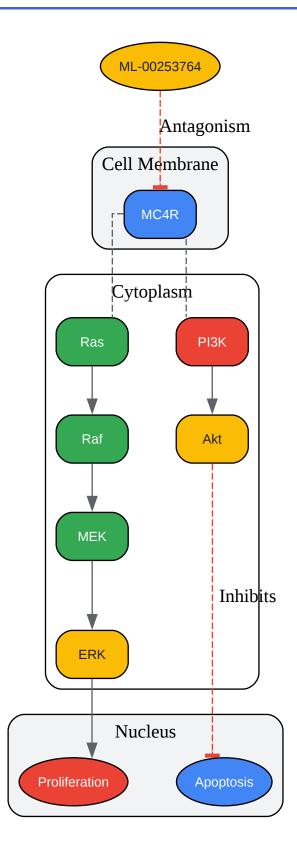
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MC4R-cAMP signaling pathway antagonism by ML-00253764.

ERK/Akt Signaling Pathway

Beyond the canonical cAMP pathway, MC4R activation can also modulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[7][8] ML-00253764 has been shown to inhibit the phosphorylation of both ERK1/2 and Akt in cancer cells, which is associated with its anti-proliferative and pro-apoptotic effects.[3][9]





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Inhibition of ERK and Akt signaling by ML-00253764.



Experimental Methodologies cAMP Measurement in HEK-293 Cells

This protocol outlines a common method for determining the effect of ML-00253764 on cAMP production in HEK-293 cells stably expressing the human MC4R.

Cell Culture and Plating:

- HEK-293 cells expressing MC4R are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
- Cells are seeded into 96-well plates at a density that allows for sub-confluent monolayers on the day of the assay and incubated overnight.

Assay Procedure:

- The culture medium is removed, and cells are washed with a serum-free assay buffer.
- Cells are pre-incubated with various concentrations of ML-00253764 or vehicle control for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
- Cells are then stimulated with a sub-maximal concentration of an MC4R agonist (e.g., α-MSH) for a defined period (e.g., 30 minutes).

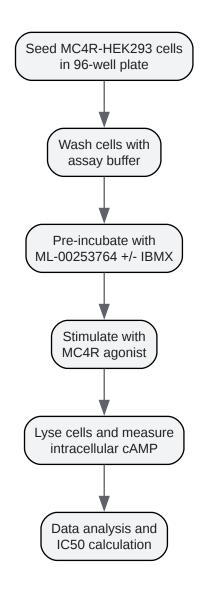
cAMP Detection:

- Intracellular cAMP levels are measured using a commercially available cAMP assay kit,
 such as a competitive immunoassay with a fluorescent or luminescent readout.
- The signal is inversely proportional to the amount of cAMP produced.

Data Analysis:

- The data are normalized to the response of the agonist alone.
- IC50 values are calculated by fitting the data to a four-parameter logistic equation.





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Workflow for a competitive immunoassay-based cAMP measurement.

Western Blotting for p-ERK and p-Akt

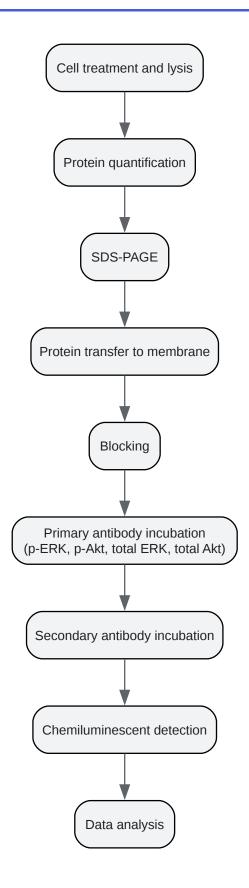
This protocol details the steps for assessing the phosphorylation status of ERK and Akt in cancer cell lines following treatment with ML-00253764.

- Cell Treatment and Lysis:
 - Cancer cells (e.g., U-87 glioblastoma or A-2058 melanoma) are seeded in 6-well plates and grown to 70-80% confluency.
 - Cells are treated with various concentrations of ML-00253764 for the desired time points.



- After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Sample Preparation:
 - The total protein concentration of the lysates is determined using a BCA or Bradford assay.
 - Samples are normalized to equal protein concentrations, mixed with Laemmli sample buffer, and heated.
- Gel Electrophoresis and Transfer:
 - Proteins are separated by molecular weight using SDS-PAGE.
 - The separated proteins are transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
 - The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt overnight at 4°C.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- Detection and Analysis:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Band intensities are quantified, and the levels of phosphorylated proteins are normalized to their respective total protein levels.





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General workflow for Western blot analysis of protein phosphorylation.



In Vivo Models

ML-00253764 has been evaluated in several in vivo models to assess its efficacy in counteracting cancer-induced weight loss and inhibiting tumor growth.

- Cancer Cachexia Model: In tumor-bearing mice (e.g., with CT-26 colorectal carcinoma or Lewis lung carcinoma), subcutaneous administration of ML-00253764 has been shown to increase food intake and reduce the loss of lean body mass.[1][5]
- Glioblastoma Xenograft Model: In nude mice with U-87 glioblastoma xenografts, ML-00253764, both alone and in combination with temozolomide, has demonstrated the ability to inhibit tumor growth.[10][11]

Conclusion

ML-00253764 hydrochloride is a selective MC4R antagonist that modulates key signaling pathways involved in cellular metabolism, proliferation, and survival. Its ability to decrease cAMP production and inhibit ERK and Akt phosphorylation provides a mechanistic basis for its observed anti-cachectic and anti-tumor effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the pharmacology and therapeutic applications of this compound.

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